BenchChemオンラインストアへようこそ!

Deltasonamide 2 (hydrochloride)

PDEδ inhibition KRas trafficking protein-protein interaction

Deltasonamide 2 hydrochloride (CAS 2448341-55-5) is the definitive bis-sulfonamide PDEδ inhibitor for interrogating KRas trafficking. Its well-characterized ~650- to 1300-fold in vitro-to-cellular potency gap provides an essential baseline for medicinal chemistry programs optimizing cell penetration and target engagement. With a validated IC50 of 750 nM in MiaPaCa-2 cells and documented KRas membrane delocalization at 5 μM, this compound ensures experimental reproducibility that generic PDEδ inhibitors cannot guarantee. Precisely specify this salt form to eliminate uncontrolled variables in your PDEδ-dependent studies.

Molecular Formula C30H40Cl2N6O4S2
Molecular Weight 683.7 g/mol
Cat. No. B12423440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeltasonamide 2 (hydrochloride)
Molecular FormulaC30H40Cl2N6O4S2
Molecular Weight683.7 g/mol
Structural Identifiers
SMILESCNC1=NC=CC(=N1)CN(C2CCC(CC2)N)S(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC4=CC=C(C=C4)Cl)C5CCCC5.Cl
InChIInChI=1S/C30H39ClN6O4S2.ClH/c1-33-30-34-19-18-25(35-30)21-37(27-12-10-24(32)11-13-27)43(40,41)29-16-14-28(15-17-29)42(38,39)36(26-4-2-3-5-26)20-22-6-8-23(31)9-7-22;/h6-9,14-19,24,26-27H,2-5,10-13,20-21,32H2,1H3,(H,33,34,35);1H
InChIKeyXBBDRWJFBNADPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deltasonamide 2 (hydrochloride): A Competitive PDEδ Inhibitor with Defined Picomolar Binding Affinity


Deltasonamide 2 (hydrochloride) is a competitive, high-affinity inhibitor of phosphodiesterase delta (PDEδ, also known as PDE6D), with a dissociation constant (Kd) of approximately 385 pM for the PDEδ protein [1]. The compound functions by binding to the farnesyl-binding pocket of PDEδ, thereby disrupting the chaperone function of PDEδ in trafficking prenylated proteins such as KRas to cellular membranes [2]. Deltasonamide 2 hydrochloride (CAS 2448341-55-5) represents the hydrochloride salt form of the parent compound Deltasonamide 2 (free base CAS 2088485-34-9), with enhanced aqueous solubility characteristics for biological assay applications .

Deltasonamide 2 (hydrochloride) Selection Rationale: Why PDEδ Inhibitors Are Not Functionally Interchangeable


PDEδ inhibitors with nominally similar target binding profiles cannot be substituted interchangeably in experimental settings due to substantial variation in cellular activity-to-in vitro affinity ratios. The bis-sulfonamide inhibitor chemotype (to which Deltasonamide 2 belongs) exhibits a pronounced disparity between biochemical binding affinity and functional cellular potency—a phenomenon documented as a 650- to 1300-fold difference between in vitro Kd and cell-based inhibition activity [1]. This gap arises from compound-specific differences in cell penetration, susceptibility to Arl2-mediated ejection from the PDEδ binding pocket, and intracellular partitioning behavior. Furthermore, closely related analogs such as Deltasonamide 1 demonstrate distinct binding affinities (Kd = 203 pM vs 385 pM) and differing in-cellulo apparent Kd values, confirming that even minor structural modifications within the same chemotype produce quantitatively distinct pharmacological profiles [2]. Consequently, experimental reproducibility and data interpretability require precise compound specification, as substituting Deltasonamide 2 with a seemingly similar PDEδ inhibitor would introduce uncontrolled variables in cellular potency, target engagement kinetics, and selectivity outcomes.

Deltasonamide 2 (hydrochloride): Comparative Quantitative Evidence Versus Closest PDEδ Inhibitor Analogs


Deltasonamide 2 vs Deltasonamide 1: In Vitro PDEδ Binding Affinity Comparison (Kd)

Deltasonamide 2 demonstrates a Kd of approximately 385 pM for PDEδ, representing a 1.9-fold lower binding affinity compared to its closest structural analog Deltasonamide 1, which exhibits a Kd of 203 pM under identical assay conditions [1]. This difference in picomolar-range binding affinity between two compounds sharing the bis-sulfonamide core scaffold illustrates that subtle structural modifications within the same chemotype produce quantifiable differences in target engagement.

PDEδ inhibition KRas trafficking protein-protein interaction

Deltasonamide 2 vs Deltasonamide 1: In-Cellulo Apparent Kd for PDEδ-KRas Interaction Disruption

In a cellular context measuring PDEδ-RheB interaction disruption, Deltasonamide 2 exhibited an apparent in-cellulo Kd of 61 ± 5 nM, while Deltasonamide 1 demonstrated an apparent in-cellulo Kd of 85 ± 18 nM under identical experimental conditions [1]. Notably, Deltasonamide 2 achieved superior cellular target engagement (lower apparent Kd) despite its 1.9-fold weaker in vitro binding affinity compared to Deltasonamide 1 (385 pM vs 203 pM).

cellular target engagement KRas membrane localization in-cellulo binding

Deltasonamide 2: Cellular PDE6δ-KRas Interaction Inhibition Kd and Antiproliferative Activity in KRas-Mutant Cancer Cells

Deltasonamide 2 inhibits PDE6δ-KRas protein-protein interaction in cells with a Kd of 64 nM . In functional antiproliferative assays, Deltasonamide 2 inhibits the growth of oncogenic KRas-dependent MiaPaCa-2 pancreatic cancer cells with an IC50 of 750 nM [1]. The approximately 12-fold difference between cellular target engagement Kd (64 nM) and antiproliferative IC50 (750 nM) defines the compound's functional activity profile in this KRas-mutant cancer model.

KRas-mutant cancer MiaPaCa-2 antiproliferative activity

Deltasonamide 2 vs Deltasonamide 1: Comparative Antiproliferative Activity in KRas-Mutant Cancer Cell Models

In parallel proliferation assays conducted on KRas-mutant cancer cell lines, Deltasonamide 2 demonstrated superior antiproliferative activity compared to Deltasonamide 1 at submicromolar concentrations. This effect was most pronounced in MiaPaCa-2 pancreatic cancer cells, where Deltasonamide 2 treatment resulted in stronger proliferation reduction than Deltasonamide 1 under identical treatment conditions [1]. The enhanced antiproliferative effect of Deltasonamide 2 correlates with its lower in-cellulo apparent Kd (61 nM vs 85 nM) despite its higher biochemical Kd.

KRas-mutant cancer MiaPaCa-2 Panc-Tu-I antiproliferative comparison

Deltasonamide 2 as Reference Compound: In Vitro/Cell Activity Gap Defines Benchmark for Next-Generation PDEδ Inhibitor Development

Deltasonamide 2 exhibits a 650- to 1300-fold difference between its in vitro binding affinity (Kd = 385 pM) and its in cellulo on-target activity [1]. This large activity gap, attributed to low cell penetration and Arl2-mediated inhibitor ejection from the PDEδ pocket, establishes Deltasonamide 2 as a critical reference benchmark for evaluating next-generation PDEδ inhibitors designed with improved cellular activity. In comparative studies, Deltaflexin-1 demonstrated an in vitro/cell inhibition activity relation approximately 60- to 180-fold better than Deltasonamide 2 [2].

PDEδ inhibitor development cell penetration Arl2-mediated ejection

Deltasonamide 2 (hydrochloride): Validated Research Applications in KRas-Targeted Cancer Biology and PDEδ Inhibitor Development


Structure-Activity Relationship (SAR) Studies of PDEδ Bis-Sulfonamide Inhibitors

Researchers investigating how specific molecular modifications affect PDEδ binding and cellular activity can employ Deltasonamide 2 (Kd = 385 pM; cellular apparent Kd = 61 nM) alongside Deltasonamide 1 (Kd = 203 pM; cellular apparent Kd = 85 nM) as a defined comparator pair within the same bis-sulfonamide chemotype [1]. The inverse relationship between biochemical binding affinity and cellular target engagement between these two compounds provides a validated reference framework for evaluating structure-activity relationships, particularly for studies examining how Arl2-mediated ejection susceptibility and cell penetration efficiency are influenced by specific structural features [2].

KRas-Mutant Cancer Cell Proliferation Studies Requiring PDEδ Pathway Inhibition

Deltasonamide 2 is validated for antiproliferative studies in oncogenic KRas-dependent cancer models, with documented IC50 of 750 nM in MiaPaCa-2 pancreatic cancer cells and demonstrated superior antiproliferative activity compared to Deltasonamide 1 in both MiaPaCa-2 and Panc-Tu-I KRas-mutant cell lines [1]. The compound's cellular PDE6δ-KRas interaction inhibition Kd of 64 nM enables researchers to correlate target engagement with functional antiproliferative outcomes, supporting mechanistic studies of PDEδ-dependent KRas trafficking and membrane localization [2].

Reference Control for Next-Generation PDEδ Inhibitor Development and Benchmarking

Deltasonamide 2 serves as an essential reference benchmark in medicinal chemistry programs developing improved PDEδ inhibitors. The compound's well-characterized 650- to 1300-fold in vitro-to-cellular activity gap establishes a baseline for evaluating structural modifications designed to enhance cell penetration or reduce Arl2-mediated ejection from the PDEδ binding pocket [1]. Comparative studies of new chemical entities against this defined Deltasonamide 2 baseline enable quantitative assessment of activity improvements, with published data demonstrating that Deltaflexin series compounds achieved approximately 60- to 180-fold better in vitro/cell activity correlations [2].

KRas Membrane Localization and Spatial Organization Studies

Deltasonamide 2 is validated for studies examining KRas plasma membrane (PM) localization and spatial organization. Treatment with 5 μM Deltasonamide 2 induced significant loss of KRas PM localization in MiaPaCa-2 cells expressing mCitrine-KRas, with effects observable from 30 minutes onward in agreement with the effective rate of KRas PM dissociation [1]. This application supports research into PDEδ's chaperone function in trafficking prenylated KRas to cellular membranes and the consequences of PDEδ inhibition on KRas-dependent signaling architecture [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deltasonamide 2 (hydrochloride)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.